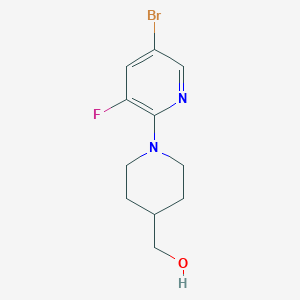
1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol is a chemical compound characterized by its bromo and fluoro-substituted pyridine ring attached to a piperidine ring with a methanol group
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of this compound typically involves the bromination of 2-pyridinyl followed by fluorination. These reactions require specific conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving the appropriate precursors. This step often requires a strong base, such as potassium tert-butoxide, and heating to promote ring closure.
Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through a nucleophilic substitution reaction using methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the bromo and fluoro groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols can replace the bromo or fluoro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Methanol (CH3OH), amines, strong bases
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, potentially leading to the removal of halogen atoms.
Substitution Products: Derivatives with different nucleophiles replacing the bromo or fluoro groups.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interactions of bromo and fluoro-substituted pyridines with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism by which 1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
類似化合物との比較
1-(5-Bromo-2-pyridinyl)-4-piperidinemethanol: Lacks the fluoro group, leading to different reactivity and biological activity.
1-(3-Fluoro-2-pyridinyl)-4-piperidinemethanol: Lacks the bromo group, resulting in distinct chemical properties.
1-(5-Bromo-3-fluoro-2-pyridinyl)-3-piperidinemethanol: Similar structure but with a different position of the piperidine ring.
Uniqueness: 1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol stands out due to the presence of both bromo and fluoro substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H14BrFN2O |
|---|---|
分子量 |
289.14 g/mol |
IUPAC名 |
[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H14BrFN2O/c12-9-5-10(13)11(14-6-9)15-3-1-8(7-16)2-4-15/h5-6,8,16H,1-4,7H2 |
InChIキー |
YZUCTDLFQMIDPS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)C2=C(C=C(C=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















